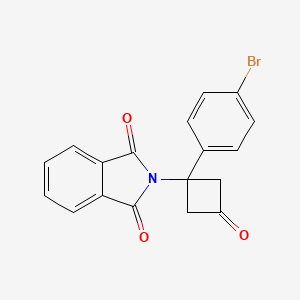

2-(1-(4-Bromofenil)-3-oxociclobutil)isoindolina-1,3-diona

Descripción general

Descripción

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclobutyl ring, and an isoindoline-1,3-dione moiety

Aplicaciones Científicas De Investigación

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including polymers and photochromic materials.

Mecanismo De Acción

Target of Action

The primary targets of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of mood, reward, and motor control in the human brain.

Mode of Action

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione interacts with dopamine receptors, modulating their activity . This interaction can result in changes to the receptor’s function, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that dopamine receptors are involved in several key neurological pathways, including those related to mood regulation and motor control . Changes in the activity of these receptors can therefore have significant downstream effects on these pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione’s action are likely to be diverse, given the wide range of biological processes in which dopamine receptors are involved. For example, modulation of D2 and D3 receptors could potentially influence mood, reward, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways . Additionally, it can bind to specific proteins, altering their conformation and activity. The interactions between 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione and these biomolecules are primarily driven by hydrophobic and electrostatic forces, which facilitate the binding process.

Cellular Effects

The effects of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione can alter gene expression patterns and cellular metabolism. For instance, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting a protective effect on cells.

Molecular Mechanism

At the molecular level, 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione typically involves multiple steps:

Formation of the Isoindoline-1,3-dione Scaffold: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

Cyclobutyl Ring Formation: The cyclobutyl ring can be formed through a cyclization reaction, often involving a suitable cyclizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromophenyl)isoindoline-1,3-dione: Similar structure but lacks the cyclobutyl ring.

2-(1-(4-Chlorophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione is unique due to the presence of the bromophenyl group, the cyclobutyl ring, and the isoindoline-1,3-dione moiety. This combination of structural features contributes to its distinct chemical and biological properties .

Actividad Biológica

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione, with CAS number 1199556-87-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHBrN O

- Molecular Weight : 370.197 g/mol

- Structure : The compound features a bromophenyl group attached to a cyclobutyl moiety, which is linked to an isoindoline structure.

Biological Activity

The biological activity of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : It is believed to disrupt cellular signaling pathways involved in cell survival and proliferation, leading to programmed cell death.

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains:

- Bacterial Strains : It exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Preliminary tests indicate antifungal activity as well.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in vivo. Mice bearing tumor xenografts were treated with varying doses of the compound, resulting in significant tumor reduction compared to control groups. The study concluded that the compound's ability to inhibit angiogenesis was a key factor in its anticancer efficacy.

Study on Antimicrobial Properties

Another research article focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The researchers found that it not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Propiedades

IUPAC Name |

2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLJDPZJCAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728952 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199556-87-0 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.